![molecular formula C21H25N3O4 B2624471 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine CAS No. 2034272-47-2](/img/structure/B2624471.png)
3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a piperidine and oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of 6-methylpyridin-2-ol with piperidine-1-carbonyl chloride under basic conditions to form 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl chloride.
Coupling with Oxolane Derivative: The intermediate is then reacted with 2-(oxolan-3-yloxy)pyridine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-{4-[(6-carboxypyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine.
Reduction: Formation of 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-methanol}-2-(oxolan-3-yloxy)pyridine.
Substitution: Formation of halogenated derivatives such as 3-{4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process involving the reaction of 6-methylpyridin-2-ol with piperidine-1-carbonyl chloride, followed by coupling with 2-(oxolan-3-yloxy)pyridine. This synthesis allows for the introduction of various functional groups that can enhance biological activity.
Key Chemical Reactions
- Formation of Piperidine Derivative :
- Reaction of 6-methylpyridin-2-ol with piperidine-1-carbonyl chloride.
- Coupling with Oxolane Derivative :
- The intermediate product is reacted with 2-(oxolan-3-yloxy)pyridine in the presence of potassium carbonate.
These reactions yield a compound that exhibits unique electronic and steric properties due to the presence of both pyridine and oxolane rings, which can significantly influence its reactivity and binding interactions in biological systems.
The biological activity of 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine has been investigated in various studies, highlighting its potential as a therapeutic agent.
Therapeutic Applications
- Neuroprotective Effects :
- Compounds similar to this have shown promise in protecting against neurodegenerative diseases by modulating neurotransmitter receptors.
- Antidepressant Activity :
- Research indicates potential antidepressant effects, as similar piperidine derivatives have improved locomotor activity and reduced anxiety-like behaviors in animal models.
Case Studies
Several studies have explored the pharmacological properties of compounds related to this compound:
Study | Findings |
---|---|
Study 1: Neuroprotective Effects | Demonstrated that compounds with similar structures can cross the blood-brain barrier, showing efficacy in models of Alzheimer's disease. |
Study 2: Antidepressant Activity | Found significant behavioral improvements in animal models treated with related piperidine derivatives. |
Study 3: Metabolic Stability | Investigated how structural modifications affect metabolic stability, revealing that certain substitutions can prolong the compound's action within the body. |
Mechanism of Action
The mechanism by which 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The piperidine ring could mimic natural substrates, while the pyridine and oxolane moieties could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)benzene
- 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)thiophene
Uniqueness
Compared to similar compounds, 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine stands out due to the presence of both pyridine and oxolane rings, which can provide unique electronic and steric properties. These features can enhance its reactivity and binding interactions in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFPCNDFMJODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.